molecular formula C11H16FN5 B11754423 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11754423
M. Wt: 237.28 g/mol
InChI Key: FIXXLTCMAUKUAC-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a fluorine atom and two methyl groups, while the other is substituted with a single methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The next step involves the introduction of the fluorine atom and methyl groups onto the pyrazole rings. This can be done using electrophilic fluorination reagents and methylating agents such as methyl iodide.

    Coupling Reaction: The final step involves the coupling of the two substituted pyrazole rings through a methylene bridge. This can be achieved using a coupling reagent such as formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: The fluorine atom and methyl groups on the pyrazole rings can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophilic or nucleophilic reagents, solvents such as dichloromethane or ethanol.

Major Products

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the role of pyrazole derivatives in various biochemical pathways.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural modifications. For example, it may inhibit enzymes involved in inflammatory pathways or activate receptors in the central nervous system, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    [(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Contains a chlorine atom instead of fluorine, which may result in different pharmacological properties.

    [(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Contains a bromine atom, which may influence its reactivity and interactions with biological targets.

Uniqueness

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to specific molecular targets. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-8-10(11(12)17(3)15-8)6-13-4-9-5-14-16(2)7-9/h5,7,13H,4,6H2,1-3H3

InChI Key

FIXXLTCMAUKUAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CN(N=C2)C)F)C

Origin of Product

United States

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